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Introduction

SYBR® Green II is a highly sensitive fluorescent stain used for the detection of RNA and

single-stranded DNA (ssDNA) in electrophoretic gels.[1] It is particularly well-suited for

analyzing nucleic acids separated on polyacrylamide gels. SYBR® Green II offers a significant

improvement in sensitivity over traditional dyes like ethidium bromide, allowing for the detection

of picogram quantities of nucleic acids.[2] The dye exhibits a much higher fluorescence

quantum yield when bound to RNA (approximately 0.54) compared to its binding with double-

stranded DNA (approximately 0.36).[1] This fluorescence quantum yield for the RNA-SYBR®

Green II complex is over seven times greater than that of an RNA-ethidium bromide complex.

[1][2]

Principle and Advantages

SYBR® Green II operates by intercalating into the nucleic acid structure. Upon binding, its

fluorescence is greatly enhanced. The dye possesses a low intrinsic fluorescence, which

results in minimal background signal in the gel, thereby eliminating the need for destaining

steps that are often required with other stains.[1][2] This streamlined process saves time and

reduces hazardous waste. The dye is maximally excited at 497 nm with a secondary excitation

peak at 254 nm, and its fluorescence emission is centered at 520 nm.[1][2] This makes it

compatible with a wide range of visualization equipment, including standard UV

transilluminators (300 nm), epi-illuminators (254 nm), and laser-based gel scanners.[2]

Key advantages over ethidium bromide include:
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Superior Sensitivity: Detects significantly smaller amounts of RNA and ssDNA.[2][3]

Low Background: No destaining is required, leading to a faster workflow.[1][2]

Safer Alternative: While it should be handled as a potential mutagen, it has been shown to

be less mutagenic than ethidium bromide in Ames testing.[3][4]

Downstream Compatibility: Staining does not interfere with subsequent applications like

Northern blot analysis, provided that 0.1–0.3% SDS is included in prehybridization and

hybridization buffers to strip the dye.[1][5]

Applications

SYBR® Green II is ideal for applications requiring the sensitive detection of RNA or ssDNA,

such as:

Analysis of small RNAs (e.g., siRNA, miRNA) on denaturing polyacrylamide gels.[6]

Single-Strand Conformation Polymorphism (SSCP) analysis.[1][7]

Visualization of RNA in non-denaturing or denaturing (urea) polyacrylamide gels.[1][2]

Quantification of RNA from various sources.

Quantitative Data Summary
The following table summarizes key quantitative parameters for using SYBR® Green II stain

with polyacrylamide gels.
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Parameter Value / Range Gel Type Illumination Citation

Excitation

Wavelengths

Max: 497 nm;

Secondary: 254

nm

N/A N/A [1][2]

Emission

Wavelength
520 nm N/A N/A [1][2]

Detection Limit ~100 pg / band
Non-denaturing

PAGE

254 nm epi-

illumination
[2]

~500 pg / band
Non-denaturing

PAGE

300 nm

transillumination
[1][2]

~1 ng / band
Denaturing

(Urea) PAGE

254 nm epi-

illumination
[1][2][7]

~4 ng / band
Denaturing

(Urea) PAGE

300 nm

transillumination
[1][2][7]

Stock

Concentration

10,000X in

DMSO
N/A N/A [1]

Working Dilution 1:10,000

Non-denaturing

& Denaturing

PAGE

N/A [1][2][5]

Staining Time 10 - 40 minutes
Polyacrylamide

Gels
N/A [1][7]

Staining Buffer

pH
Optimal: 7.5 - 8.0 N/A N/A [1][2]

Experimental Workflow Diagram
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Preparation Staining Procedure

Visualization

Prepare 1:10,000 SYBR Green II
Staining Solution in TBE Buffer (pH 7.5-8.0)

in a plastic container.

Place the gel in the staining solution,
ensuring it is fully submerged.

Perform Polyacrylamide Gel
Electrophoresis (PAGE)

under standard conditions.

Post-Electrophoresis

Incubate for 10-40 minutes at room temperature
with gentle agitation. Protect from light.

Place gel on a UV transilluminator
(300 nm or 254 nm).

Visualize and document results.
No destaining is required.

Click to download full resolution via product page

Caption: Workflow for post-staining polyacrylamide gels with SYBR Green II.

Detailed Experimental Protocol
This protocol describes the post-staining of polyacrylamide gels with SYBR® Green II.

Materials

SYBR® Green II RNA Gel Stain (10,000X concentrate in DMSO)
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Tris-Borate-EDTA (TBE) buffer (pH 7.5 - 8.0)

Polyacrylamide gel following electrophoresis

Plastic staining container with a lid (Note: Avoid glass containers as the dye may adsorb to

the surface).[1][7][8]

Orbital shaker

Protective gloves and lab coat

UV transilluminator (300 nm) or UV epi-illuminator (254 nm)

Gel imaging system

Procedure

1. Preparation of Staining Solution a. Allow the vial of 10,000X SYBR® Green II stock solution

to warm completely to room temperature.[4] b. Briefly centrifuge the vial to collect the DMSO

solution at the bottom.[4] c. In a plastic container, prepare the working staining solution by

diluting the 10,000X stock solution 1:10,000 in TBE buffer (pH 7.5-8.0). For example, add 5 µL

of 10,000X SYBR® Green II to 50 mL of TBE buffer.[1][2][5] d. Mix thoroughly. The staining

solution should be protected from light and can be stored at 2-8°C for several weeks or at room

temperature for 3-4 days.[1][8] It may be reused 3-4 times.[1][2]

2. Staining the Polyacrylamide Gel a. After electrophoresis is complete, carefully remove the

polyacrylamide gel from the glass plates. b. Place the gel into the plastic staining container. c.

Pour a sufficient volume of the 1X SYBR® Green II staining solution into the container to fully

submerge the gel.[5] d. Cover the container with a lid or aluminum foil to protect it from light.[1]

e. Place the container on an orbital shaker and agitate gently for 10-40 minutes at room

temperature.[1][7] The optimal time can vary depending on the thickness and percentage of the

gel. f. Note: For denaturing urea-polyacrylamide gels, there is no need to wash the gel to

remove urea prior to staining.[1][2][5]

3. Visualization of Nucleic Acids a. After the incubation period, no destaining is required.[1][2] b.

Carefully remove the gel from the staining solution and place it onto the viewing surface of a

UV transilluminator. c. For standard sensitivity, illuminate the gel using 300 nm
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transillumination. For the highest sensitivity, use 254 nm epi-illumination.[1][2][8] d. Capture the

image using a gel documentation system. For photography, using a SYBR® Green

photographic filter is recommended for optimal results.[2]

Safety and Disposal

SYBR® Green II binds to nucleic acids and should be handled as a potential mutagen.

Always wear appropriate personal protective equipment, including gloves and a lab coat.[8]

The stock solution is dissolved in DMSO, which can facilitate the absorption of substances

through the skin. Use caution and wear double gloves when handling the concentrated

stock.[2][8]

Aqueous waste containing the dye should be treated by pouring it through activated

charcoal. One gram of activated charcoal can treat approximately 10 liters of staining

solution. The charcoal can then be disposed of as solid hazardous waste.[1][2][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: SYBR® Green II for Staining of
Polyacrylamide Gels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171643#protocol-for-staining-polyacrylamide-gels-
with-sybr-green-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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